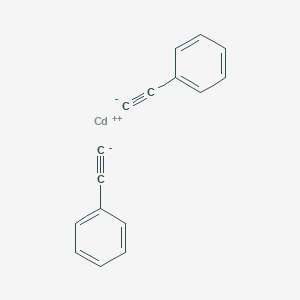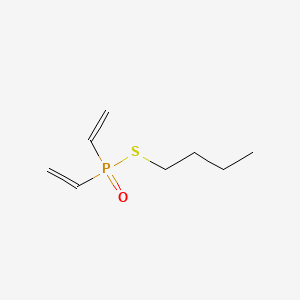
Thiophosphinic acid, diethenyl-, S-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophosphinic acid, diethenyl-, S-butyl ester is an organophosphorus compound with the molecular formula C₈H₁₅OPS This compound is characterized by the presence of a thiophosphinic acid moiety esterified with a butyl group and two ethenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophosphinic acid, diethenyl-, S-butyl ester typically involves the esterification of thiophosphinic acid with butyl alcohol in the presence of a suitable catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for substrates that are sensitive to harsh environments.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thiophosphinic acid, diethenyl-, S-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophosphinic acid moiety can be oxidized to form sulfoxides or sulfones.
Substitution: The ethenyl groups can participate in substitution reactions, such as nucleophilic addition or electrophilic substitution.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products
Hydrolysis: Thiophosphinic acid and butyl alcohol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiophosphinic acid derivatives.
Aplicaciones Científicas De Investigación
Thiophosphinic acid, diethenyl-, S-butyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and bioisosteres.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of thiophosphinic acid, diethenyl-, S-butyl ester involves its interaction with molecular targets through its thiophosphinic acid moiety. This moiety can form strong bonds with metal ions and enzymes, inhibiting their activity. The ethenyl groups can also participate in reactions with nucleophiles or electrophiles, leading to the formation of various derivatives that can modulate biological pathways .
Comparación Con Compuestos Similares
Thiophosphinic acid, diethenyl-, S-butyl ester can be compared with other esters of thiophosphinic acid, such as:
- Thiophosphinic acid, diethenyl-, S-methyl ester
- Thiophosphinic acid, diethenyl-, S-ethyl ester
- Thiophosphinic acid, diethenyl-, S-propyl ester
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to its butyl group, which provides distinct steric and electronic effects, making it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
41924-81-6 |
|---|---|
Fórmula molecular |
C8H15OPS |
Peso molecular |
190.25 g/mol |
Nombre IUPAC |
1-bis(ethenyl)phosphorylsulfanylbutane |
InChI |
InChI=1S/C8H15OPS/c1-4-7-8-11-10(9,5-2)6-3/h5-6H,2-4,7-8H2,1H3 |
Clave InChI |
CLDNKICALIEXOH-UHFFFAOYSA-N |
SMILES canónico |
CCCCSP(=O)(C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


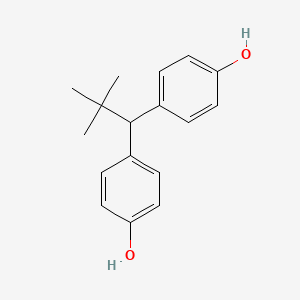

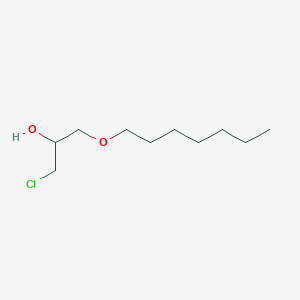
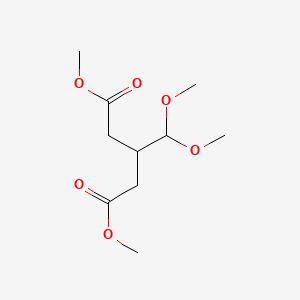
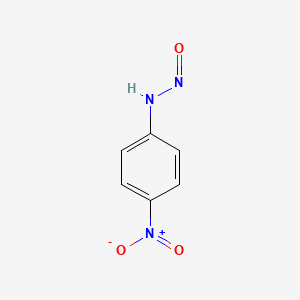
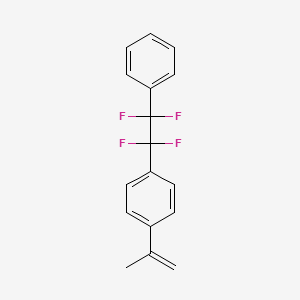
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
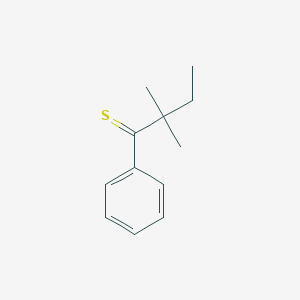
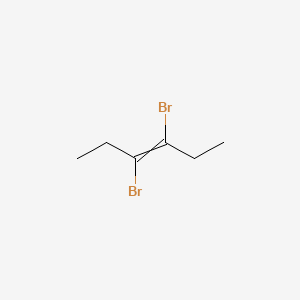
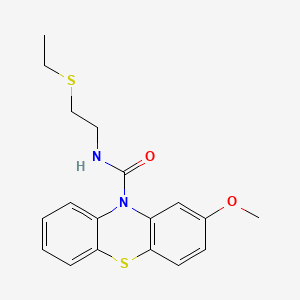
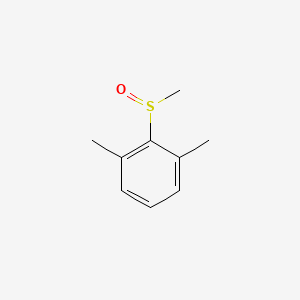
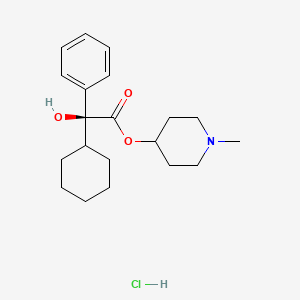
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)
